molecular formula C18H17N3 B1605585 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- CAS No. 4117-90-2

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-

Cat. No.: B1605585
CAS No.: 4117-90-2
M. Wt: 275.3 g/mol
InChI Key: YFBMJEBQWQBRQJ-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- is an organic compound that belongs to the class of aromatic amines. It is a derivative of 1,4-benzenediamine, where one of the amino groups is substituted with a 4-aminophenyl group and the other with a phenyl group. This compound is known for its applications in various fields, including polymer chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-benzenediamine with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .

Industrial Production Methods

In industrial settings, the compound can be produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N-(4-aminophenyl)-N-phenyl- involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular signaling pathways. The presence of multiple amino groups allows it to form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both 4-aminophenyl and phenyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-N-(4-aminophenyl)-4-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBMJEBQWQBRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194104
Record name 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4117-90-2
Record name N1-(4-Aminophenyl)-N1-phenyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4117-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediamine, N1-(4-aminophenyl)-N1-phenyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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